3-O-Coumaroylasiatic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds closely related to 3-O-Coumaroylasiatic acid involves the condensation of protected 4-coumaric acid and other relevant compounds followed by deprotection. For instance, the synthesis of rosmarinic acid intermediates showcases methodologies that could be applicable to 3-O-Coumaroylasiatic acid synthesis (Matsuno et al., 2001).

Molecular Structure Analysis

The molecular structure of coumarin derivatives typically includes a benzopyrone core, which is crucial for their bioactivity. Detailed analysis often involves advanced techniques such as NMR and mass spectrometry to elucidate the structure of specific derivatives and their intermediates in synthesis pathways.

Chemical Reactions and Properties

Coumarins undergo various chemical reactions, such as oxidative decarboxylative cross-coupling, highlighting their reactivity and the potential for functionalization. For example, the synthesis of 3-styrylcoumarins from cinnamic acids and coumarins via palladium-catalyzed decarboxylative cross-coupling represents such a chemical transformation (Wang et al., 2015).

Physical Properties Analysis

The physical properties of coumarin derivatives, such as solubility and crystallinity, are influenced by the presence of different functional groups. For example, homo-polymers synthesized from coumaric acid derivatives show varying solubility in organic solvents, depending on the position and number of hydroxyl groups (Thi et al., 2008).

Chemical Properties Analysis

The chemical properties of 3-O-Coumaroylasiatic acid and related compounds can be inferred from studies on coumarin-3-carboxylic acids, which exhibit fluorescence upon hydroxylation, indicating their potential for use in biological detection systems (Manevich et al., 1997). Furthermore, triterpenoid derivatives from Zizyphus jujuba, such as 3-O-trans-p-coumaroyl-alphitolic acid, demonstrate significant biological activity, suggesting a broad spectrum of chemical properties and biological activities among coumaroylasiatic acid derivatives (Mitsuhashi et al., 2017).

Scientific Research Applications

1. Inhibition of Adipogenesis in Adipocytes

Research by Hsu & Yen (2007) investigated the effects of phenolic acids, including o-coumaric acid, on adipogenesis inhibition in 3T3-L1 adipocytes. The study found that o-coumaric acid effectively inhibited intracellular triglyceride accumulation and influenced the expression of proteins related to adipogenesis, suggesting potential applications in addressing obesity-related conditions (Hsu & Yen, 2007).

2. Cancer Stem Cell Inhibition

Choi et al. (2018) isolated 3-O-p-coumaroyltormentic acid from Aronia extracts and demonstrated its efficacy in inhibiting breast cancer cell proliferation and mammosphere formation. The compound was found to reduce cancer stem cell populations and downregulate key proteins involved in cancer stem cell survival, highlighting its potential in breast cancer therapy (Choi et al., 2018).

3. Application in Radiation Detection

Manevich, Held, & Biaglow (1997) utilized Coumarin-3-carboxylic acid (3-CCA) as a detector for hydroxyl radicals in studies involving gamma radiation. This application is critical for understanding radiation-induced chemical changes, particularly in biological systems (Manevich, Held, & Biaglow, 1997).

4. Radiation Therapy Dosimetry

Collins, Makrigiorgos, & Svensson (1994) explored the use of aqueous coumarin, specifically coumarin-3-carboxylic acid, as a dosimeter in radiation therapy. The fluorescence signal from the compound correlates with the radiation-absorbed dose, offering a potential tool for dosimetry in medical applications (Collins, Makrigiorgos, & Svensson, 1994).

5. Enzymatic Synthesis in Plant Metabolism

Strack et al. (1986) isolated and characterized 2-O-acetyl-3-O-(p-coumaroyl)-meso-tartaric acid from spinach cotyledons. Their study provided insights into the accumulation and enzymatic synthesis of this compound in plants, revealing aspects of plant secondary metabolism and potential applications in agricultural biotechnology (Strack et al., 1986).

6. Antitumor and Antioxidant Activity

Salem, Marzouk, & El‐Kazak (2016) synthesized new coumarin derivatives, demonstrating their in vitro antitumor and antioxidant activities. These compounds, including those based on coumarin chemistry, showed potential protective effects against DNA damage, indicating their use in cancer research and therapy (Salem, Marzouk, & El‐Kazak, 2016).

7. Chlorogenic Acid Biosynthesis

Mahesh et al. (2007) studied p-coumaroyl ester 3′-hydroxylase genes from the coffee tree, revealing their role in chlorogenic acid biosynthesis. This research has implications for understanding plant biochemistry and improving the quality of coffee and other crops through genetic engineering (Mahesh et al., 2007).

8. Optical Sensor Development

Mosshammer et al. (2016) developed an optical sensor using coumarin derivatives for simultaneous imaging of pH and dissolved O2. This technology has potential applications in biological research and environmental monitoring (Mosshammer et al., 2016).

9. Chemopreventive Activity in Cancer Research

Gu et al. (2001) isolated compounds from Eugenia sandwicensis, including a triterpenoid with coumaric acid moieties, showing significant cancer chemopreventive activity. This research contributes to the development of natural cancer prevention and treatment strategies (Gu et al., 2001).

10. Inhibitory Activity Against Pancreatic Lipase

Jang et al. (2008) discovered a coumaroyl triterpene, including 3-O-trans-p-coumaroyl actinidic acid, with significant inhibitory activity against pancreatic lipase. This finding has implications for the development of treatments for obesity and related metabolic disorders (Jang et al., 2008).

Mechanism of Action

Target of Action

3-O-Coumaroylasiatic acid is a natural triterpenoid compound found in several plants It has been reported that this compound shows inhibitory effects on α-glucosidase activity , suggesting that α-glucosidase could be a potential target. α-Glucosidase is an enzyme involved in the breakdown of complex carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism.

Mode of Action

Given its inhibitory effects on α-glucosidase , it can be inferred that the compound may bind to this enzyme, thereby inhibiting its activity and affecting carbohydrate metabolism.

Biochemical Pathways

Considering its inhibitory effects on α-glucosidase , it can be inferred that the compound may impact the carbohydrate metabolism pathway. By inhibiting α-glucosidase, the breakdown of complex carbohydrates into simple sugars could be slowed down, potentially affecting energy production and glucose regulation in the body.

Result of Action

Given its inhibitory effects on α-glucosidase , it can be inferred that the compound may affect glucose regulation at the cellular level, potentially impacting energy production and other cellular processes dependent on glucose metabolism.

properties

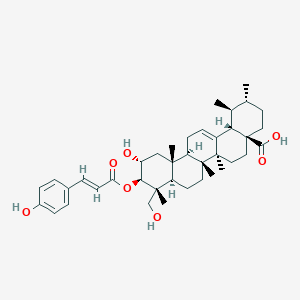

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-23-15-18-39(34(44)45)20-19-37(5)27(32(39)24(23)2)12-13-30-35(3)21-28(42)33(36(4,22-40)29(35)16-17-38(30,37)6)46-31(43)14-9-25-7-10-26(41)11-8-25/h7-12,14,23-24,28-30,32-33,40-42H,13,15-22H2,1-6H3,(H,44,45)/b14-9+/t23-,24+,28-,29-,30-,32+,33+,35+,36+,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVZBLIEJQJTCN-KJVBOBAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Coumaroylasiatic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.